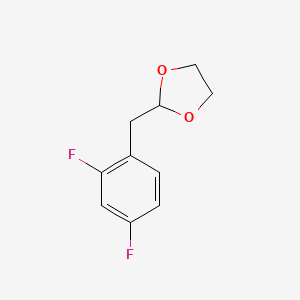
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 842124-12-3) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by a molecular formula of C10H10F2O2 and a molecular weight of 200.1846 g/mol . The presence of the dioxolane ring suggests possible interactions with biological targets, making it a candidate for further investigation.
The structure of this compound features a difluorobenzene moiety linked to a dioxolane group, which may influence its solubility and reactivity in biological systems. The compound's physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2 |
| Molecular Weight | 200.1846 g/mol |
| CAS Number | 842124-12-3 |
| Purity | 97% GC-FID |
Biological Activity Overview
Research into the biological activities of compounds similar to this compound indicates potential applications in various fields such as medicinal chemistry and agricultural science. The following sections detail specific areas of biological activity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary investigations into related compounds have demonstrated varying degrees of cytotoxic effects against cancer cell lines. For example, triazole compounds containing dioxolane rings have shown significant cytotoxic activity against certain cancer cell lines . Further research is needed to evaluate the specific cytotoxic effects of this compound in vitro.
Enzyme Inhibition
Enzyme inhibition studies are essential for understanding the mechanism of action of potential therapeutic agents. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For example, certain dioxolane derivatives have been identified as inhibitors of enzymes linked to inflammatory responses . The potential for this compound to act as an enzyme inhibitor warrants further exploration.
Case Studies
Case studies involving structurally related compounds provide insight into the biological potential of this compound.
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various dioxolane derivatives against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 50 µM .
- Cytotoxicity Assessment : Research involving triazole compounds containing dioxolane showed IC50 values ranging from 20 µM to 100 µM against different cancer cell lines. This suggests that modifications in the structure can influence potency and selectivity .
Propiedades
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEXEGDIBSJOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374255 |
Source


|
| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-12-3 |
Source


|
| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














